2-Phenylpyrimidine-5-carboximidamide hydrochloride
CAS No.: 122773-94-8
Cat. No.: VC20872182
Molecular Formula: C11H11ClN4
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122773-94-8 |
|---|---|
| Molecular Formula | C11H11ClN4 |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | 2-phenylpyrimidine-5-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C11H10N4.ClH/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8;/h1-7H,(H3,12,13);1H |
| Standard InChI Key | LYXLUWPGIQEEDG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C(=N)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C(=N)N.Cl |
Introduction
Physical and Chemical Properties
Physical Properties
The physical properties of 2-Phenylpyrimidine-5-carboximidamide hydrochloride are crucial for understanding its behavior in various research and pharmaceutical applications. These properties are summarized in the following table:
The hydrochloride salt form significantly improves the compound's solubility in polar solvents compared to its free base form, making it more suitable for various pharmaceutical applications where aqueous solubility is often a critical factor.
Structural Characteristics and Binding Properties
The structure of 2-Phenylpyrimidine-5-carboximidamide hydrochloride contains several key features that contribute to its chemical and biological behavior:
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The pyrimidine core provides a planar, aromatic scaffold that can participate in π-π stacking interactions with aromatic residues in protein binding sites.
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The phenyl substituent at position 2 introduces hydrophobicity and additional π-electron density, potentially enhancing binding interactions with hydrophobic pockets in target proteins.
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The carboximidamide group at position 5 serves as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues and water molecules in biological systems.
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The hydrochloride salt formation enhances solubility while maintaining the compound's ability to interact with biological targets.
These structural features allow for various intermolecular interactions that are critical in drug design, particularly for targeting enzymes or receptors with aromatic binding pockets.
Synthesis Methodologies
Synthetic Routes
The synthesis of 2-Phenylpyrimidine-5-carboximidamide hydrochloride typically follows established pathways for pyrimidine derivative preparation. One common approach involves the reaction of 2-phenylpyrimidine derivatives with cyanamide under acidic conditions, followed by salt formation with hydrochloric acid.
A more detailed synthetic route involves the preparation of ethyl 2-phenylpyrimidine-5-carboxylate as an intermediate. This intermediate can be synthesized via the condensation of ethyl 3-N,N-dimethylamino-2-formylacrylate with benzamidine hydrochloride in ethanol under reflux conditions, reportedly yielding approximately 75% of the desired intermediate. This ester intermediate can then be converted to the carboximidamide derivative through a series of functional group transformations.
Reaction Conditions
The synthesis of 2-Phenylpyrimidine-5-carboximidamide hydrochloride requires specific reaction conditions to ensure optimal yield and purity. These conditions typically include:
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Temperature range: 60-80°C, which provides sufficient energy for the reaction while avoiding decomposition of sensitive intermediates
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Solvent systems: Ethanol or methanol are commonly employed due to their ability to dissolve both polar and nonpolar components of the reaction mixture
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Catalysts: Acidic catalysts, particularly hydrochloric acid, are essential for both the formation of the carboximidamide group and the subsequent salt formation
These reaction parameters must be carefully controlled to maximize yield and minimize side reactions or impurities.
Parallel Synthesis Approaches
Parallel synthesis methodologies have been employed for related pyrimidine derivatives, suggesting potential application to 2-Phenylpyrimidine-5-carboximidamide hydrochloride preparation. For instance, a parallel solution-phase approach has been reported for the synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, involving a five-step transformation from starting materials to the desired products .
This approach typically involves:
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Initial preparation of key intermediates
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Parallel functionalization reactions
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Purification and isolation of final products
Such methodologies can be advantageous for creating libraries of related compounds for structure-activity relationship studies and optimization of lead compounds.
Chemical Reactivity
Types of Reactions
2-Phenylpyrimidine-5-carboximidamide hydrochloride can participate in various chemical reactions, primarily due to the reactivity of its functional groups:
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the carboximidamide group, potentially forming oxides or other oxidized derivatives.
Reduction Reactions
Reduction of the carboximidamide group can yield amines or other reduced derivatives, providing avenues for further functionalization.
Substitution Reactions
The compound can participate in nucleophilic substitution reactions, where various nucleophiles can replace functional groups on the pyrimidine ring or modify the carboximidamide moiety.
Chemical Transformations
The chemical transformations of 2-Phenylpyrimidine-5-carboximidamide hydrochloride are diverse and can be utilized to create structurally related compounds with potentially improved biological activities. These transformations include:
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Modification of the carboximidamide group to form amides, esters, or other nitrogen-containing functional groups
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Functionalization of the phenyl ring to introduce additional substituents that may enhance binding interactions
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Modification of the pyrimidine core to alter its electronic properties and binding characteristics
These chemical transformations provide a basis for developing structure-activity relationships and optimizing lead compounds for specific biological targets.
Biological Activities and Applications
Related Compounds with Biological Activity
Studies on structurally related compounds provide insights into the potential biological activities of 2-Phenylpyrimidine-5-carboximidamide hydrochloride. For instance, N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives have shown fungicidal activities against several fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae .
The following table summarizes key findings from a study on related compounds:
| Compound | Target Organism | Activity (IC₅₀) |
|---|---|---|
| 5b | Multiple fungi | Potent activity |
| 5f | S. sclerotiorum | 28.9 mg/L |
| 5f | C. fragariae | 54.8 mg/L |
| 5g | C. fragariae | 62.2 mg/L |
Notably, compounds 5f and 5g demonstrated greater activity against C. fragariae than the commercial fungicide hymexazol , highlighting the potential of pyrimidine derivatives in agricultural applications.
Structure-Activity Relationships
Structure-activity relationship studies of pyrimidine derivatives provide valuable insights for optimizing compounds like 2-Phenylpyrimidine-5-carboximidamide hydrochloride. Key structural features that influence biological activity include:
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The position and nature of substituents on the pyrimidine ring
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The electronic and steric properties of the phenyl group
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The hydrogen bonding capabilities of the carboximidamide moiety
These studies suggest that modifications to the basic scaffold can significantly impact biological activity, providing direction for rational drug design efforts focused on enhancing efficacy and selectivity.
Research Applications and Future Directions
Chemical Probe Development
Beyond direct therapeutic applications, 2-Phenylpyrimidine-5-carboximidamide hydrochloride could serve as a valuable chemical probe for investigating biological systems. Its specific structural features could be exploited to:
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Study binding interactions with target proteins
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Investigate structure-activity relationships in enzyme inhibition
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Explore cellular pathways involved in antifungal resistance
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Develop fluorescent or affinity-based probes for target identification and validation
Such applications would contribute to a deeper understanding of biological systems and potentially reveal new therapeutic targets.
Future Research Directions
Future research on 2-Phenylpyrimidine-5-carboximidamide hydrochloride could focus on several promising directions:
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Comprehensive evaluation of its antifungal spectrum and mechanism of action
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Optimization of its pharmacokinetic properties through structural modifications
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Development of more efficient and scalable synthetic routes
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Exploration of combination therapies with existing antifungal agents
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Investigation of potential applications beyond antimicrobial therapy
These research directions would contribute to a more complete understanding of this compound's potential and facilitate its development as a therapeutic agent or research tool.
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